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Compound of Interest

Compound Name: Ceftibuten hydrate

Cat. No.: B193917 Get Quote

An In-depth Technical Guide on the Crystal Structure of Anhydrous and Hydrated Ceftibuten

This technical guide provides a comprehensive analysis of the crystal structures of anhydrous

and hydrated ceftibuten, tailored for researchers, scientists, and drug development

professionals. The information is compiled from peer-reviewed crystallographic studies.

Introduction
Ceftibuten is a third-generation, orally administered cephalosporin antibiotic known for its broad

antimicrobial activity and stability against extended-spectrum β-lactamases.[1][2][3][4] Its

systematic name is (6R,7R)-7-{[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-

oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2][3][4] Ceftibuten can exist in

various hydration states, which can significantly impact its physicochemical properties, such as

stability and dissolution rate.[1][2][3][4][5] Understanding the three-dimensional structures of its

anhydrous and hydrated forms is crucial for drug formulation and development.

Both the anhydrous and hydrated forms of ceftibuten crystallize as zwitterions, where a proton

is transferred from the carboxylate group adjacent to the β-lactam ring to the nitrogen atom of

the thiazole ring.[1][2][3][4]

Crystal Structure Data
The crystal structures of anhydrous ceftibuten (Form I) and hydrated ceftibuten (Form II) have

been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data
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is presented in the tables below for direct comparison.

Crystallographic Data and Structure Refinement
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Parameter Anhydrous Ceftibuten (I) Hydrated Ceftibuten (II)

Chemical Formula C₁₅H₁₄N₄O₆S₂ C₁₅H₁₄N₄O₆S₂·2.652H₂O

Formula Weight (Mr) 410.42 458.21

Crystal System Orthorhombic Orthorhombic

Space Group P2₁2₁2₁ P2₁2₁2₁

a (Å)
Data not available in search

results

Data not available in search

results, but noted as similar to

(I)

b (Å)
Data not available in search

results

Data not available in search

results, but noted as similar to

(I)

c (Å)
Data not available in search

results

Data not available in search

results, but noted as similar to

(I)

α (°) 90 90

β (°) 90 90

γ (°) 90 90

Volume (Å³)
Data not available in search

results

Data not available in search

results

Z
Data not available in search

results

Data not available in search

results

Temperature (K)
Data not available in search

results

Data not available in search

results

Radiation Type
Data not available in search

results

Data not available in search

results

R-factor (%)
Data not available in search

results

Data not available in search

results

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Specific unit cell dimensions and refinement statistics were not available in the provided

search snippets, but both structures were confirmed to crystallize in the orthorhombic space

group P2₁2₁2₁ with similar unit-cell parameters.[1][2]

Molecular Geometry and Conformation
Feature Anhydrous Ceftibuten (I) Hydrated Ceftibuten (II)

Asymmetric Unit One molecule of ceftibuten.

One ceftibuten molecule, one

fully occupied water molecule,

and two partially occupied

water molecules.

β-Lactam Ring

Almost planar (r.m.s. deviation

of 0.032 Å for C8/C12/C10/N9

atoms).

Slightly buckled (r.m.s.

deviation of 0.078 Å for the

same atoms).

Chiral Centers (C8, C12)
Both have an absolute

configuration of R.

Both have an absolute

configuration of R.

N13—C12—C8—S7 Torsion

Angle
5.0 (10)° 17.2 (4)°

Disorder

The C24—C25—O26—O27

atoms were disordered over

two sites (ratio 0.841:0.159).

No disorder mentioned for the

ceftibuten molecule. Water

molecules O32 and O33 are

partially occupied.

Supramolecular Features and Crystal Packing
Anhydrous Ceftibuten (I)
The crystal structure of anhydrous ceftibuten features a three-dimensional network stabilized

by O—H⋯O and N—H⋯O hydrogen bonds that link adjacent molecules.[1][2][3][4] A notable

characteristic of this form is the presence of void spaces. These voids form channels that

propagate along the[6] direction.[1] The total void volume is approximately 167.3 Å³, accounting

for 9.2% of the unit-cell volume.[1][2] This space is large enough to accommodate between two

and three water molecules, which is a critical factor in the transition to the hydrated form.[1][2]

[3][4]
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Hydrated Ceftibuten (II)
In the hydrated structure, the fundamental packing is similar, but with the inclusion of water

molecules that significantly alter the hydrogen-bonding network.[1] The network is more

complex, consisting of:

O—H⋯O and N—H⋯O bonds between ceftibuten molecules.

O—H⋯O and N—H⋯O bonds between ceftibuten and water molecules.

O—H⋯O bonds between the water molecules themselves.[1][2][3]

The partially occupied water molecules (O32 and O33) reside within the channel-like void

space that is present in the anhydrous structure.[1]

Experimental Protocols
Preparation of Crystalline Forms

Anhydrous Ceftibuten (I): The anhydrous material was obtained by exposing the hydrated

form to an atmosphere with a relative humidity below 30% at 298 K.[1] A colorless needle-

shaped crystal was selected directly from the bulk sample for analysis.[1]

Hydrated Ceftibuten (II): The hydrated form was prepared by placing the anhydrous

ceftibuten powder in an uncapped vial within a sealed container of pure water.[1] The

container was stored at room temperature for four weeks to allow for rehydration and crystal

growth.[1]

X-ray Diffraction Data Collection and Structure Solution
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular

structure of a crystal.[7] In a typical experiment, a crystal is mounted and placed in an intense

beam of X-rays.[8] The crystal diffracts the X-rays onto a detector, creating a pattern of

reflections.[7][8] By measuring the intensity and angles of these reflections, a three-

dimensional electron density map of the molecule can be generated and a structural model can

be built and refined.[7][8]
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While specific instrumental parameters for the ceftibuten analysis were not detailed in the

provided search results, a general workflow for structure determination from powder diffraction

data (often used for pharmaceutical solids) is outlined below.

Visualizations
The following diagrams illustrate the relationship between the two forms and the experimental

workflow.

Relationship between Anhydrous and Hydrated Ceftibuten

Anhydrous Ceftibuten (Form I)
- Space Group: P2₁2₁2₁
- Contains void channels

Hydrated Ceftibuten (Form II)
- Space Group: P2₁2₁2₁

- Water molecules in channels

Rehydration
(High Humidity)

Dehydration
(<30% RH)

Click to download full resolution via product page

Caption: Phase transition between anhydrous and hydrated ceftibuten.
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General Experimental Workflow for Crystal Structure Determination

Sample Preparation

X-ray Crystallography

Results

Dehydration (<30% RH)
to obtain Anhydrous Form

Select Suitable Single Crystal

Rehydration (4 weeks)
to obtain Hydrated Form

X-ray Diffraction Data Collection

Structure Solution & Refinement

Anhydrous Structure Data
(Unit Cell, H-Bonds)

For Anhydrous

Hydrated Structure Data
(Unit Cell, H-Bonds)

For Hydrated

Click to download full resolution via product page

Caption: Workflow for ceftibuten crystal preparation and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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